![molecular formula C17H20N2O2 B14486709 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide CAS No. 64302-65-4](/img/structure/B14486709.png)
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an amino group, a methoxyphenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as LiAlH4 and NaBH4 are commonly used in the reduction steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and solvents such as methanol and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield secondary amines, while oxidation reactions can produce corresponding oxides and other derivatives.
Scientific Research Applications
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide has several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and interactions due to its structural properties.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is unique due to its specific structural features, including the methoxyphenyl group and benzamide structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
64302-65-4 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H20N2O2/c1-19(17(20)15-5-3-4-6-16(15)18)12-11-13-7-9-14(21-2)10-8-13/h3-10H,11-12,18H2,1-2H3 |
InChI Key |
PJZLFOIONILYLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


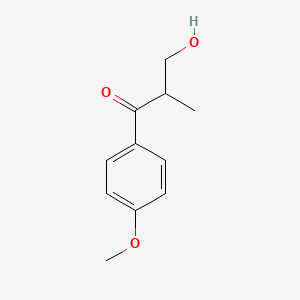
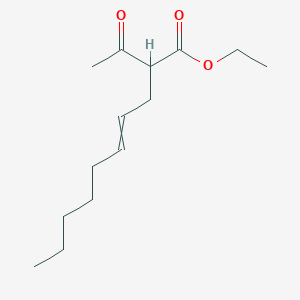
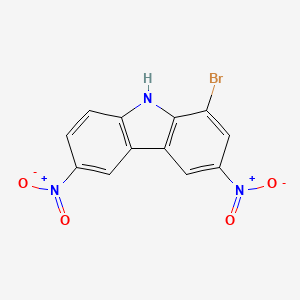
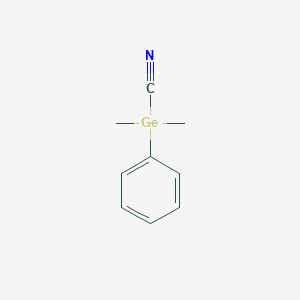
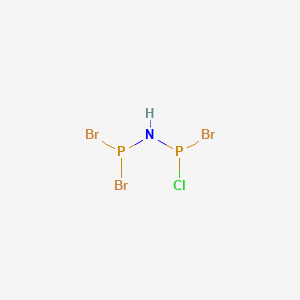
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
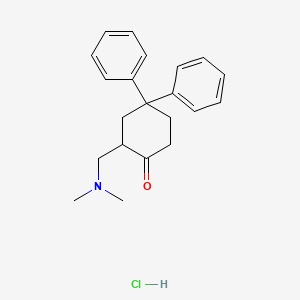


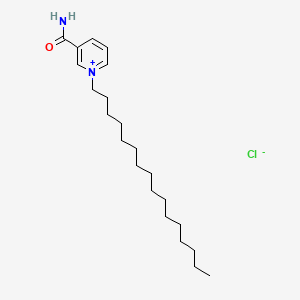

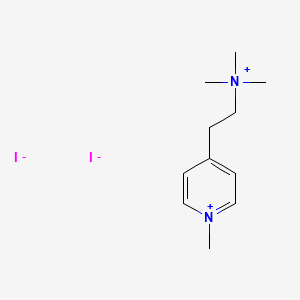
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
